molecular formula C13H21NO4 B1169443 N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide CAS No. 1285539-85-6

N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

Cat. No. B1169443
CAS RN: 1285539-85-6
M. Wt: 577.601
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, also known as N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 577.601. The purity is usually 95%.
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Scientific Research Applications

Treatment of Choroidal Neovascularization

INCB3344 has been found to be effective in suppressing and regressing Choroidal Neovascularization (CNV) in mice . CNV was induced by laser photocoagulation and INCB3344 was administered intravitreally immediately after laser application . The treatment resulted in a significant decrease in CNV area . This suggests that INCB3344 might be of therapeutic value in treating CNV .

Inhibition of Macrophage Infiltration

INCB3344 treatment results in a dose-dependent inhibition of macrophage influx in a mouse model of delayed-type hypersensitivity . This suggests that INCB3344 could be used to control inflammation by suppressing macrophage infiltration .

Suppression of Vascular Endothelial Growth Factor (VEGF)

INCB3344 has been shown to suppress the expression of VEGF protein and VEGF mRNA in infiltrating macrophages . VEGF is a signal protein that stimulates the formation of blood vessels. By suppressing VEGF, INCB3344 could potentially be used to inhibit angiogenesis, the formation of new blood vessels from pre-existing vessels .

Inhibition of ERK Phosphorylation

INCB3344 has been found to suppress the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 . ERK is a key component in the MAPK/ERK pathway, which plays a crucial role in the regulation of cell proliferation and differentiation. Therefore, INCB3344 could potentially be used in the treatment of diseases characterized by abnormal cell proliferation .

Treatment of Multiple Sclerosis

INCB3344 has been shown to significantly reduce disease in mice subjected to experimental autoimmune encephalomyelitis, a model of multiple sclerosis . This suggests that INCB3344 could potentially be used in the treatment of multiple sclerosis .

Treatment of Inflammatory Arthritis

INCB3344 has been found to significantly reduce disease in a rat model of inflammatory arthritis . This suggests that INCB3344 could potentially be used in the treatment of inflammatory arthritis .

properties

IUPAC Name

N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEOSVPWMSEFPW-XYCDVDSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100838
Record name rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

CAS RN

1285539-85-6
Record name rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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